5-Fluoro Paliperidone-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

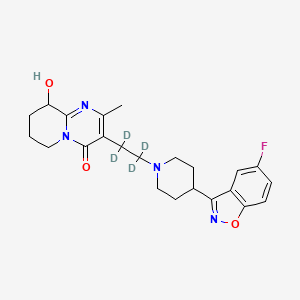

Structure

3D Structure

Properties

IUPAC Name |

9-hydroxy-2-methyl-3-[1,1,2,2-tetradeuterio-2-[4-(5-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27FN4O3/c1-14-17(23(30)28-9-2-3-19(29)22(28)25-14)8-12-27-10-6-15(7-11-27)21-18-13-16(24)4-5-20(18)31-26-21/h4-5,13,15,19,29H,2-3,6-12H2,1H3/i8D2,12D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVATZOFABXGUAB-FJVJJXCISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N2CCCC(C2=N1)O)CCN3CCC(CC3)C4=NOC5=C4C=C(C=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=C(N=C2C(CCCN2C1=O)O)C)C([2H])([2H])N3CCC(CC3)C4=NOC5=C4C=C(C=C5)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27FN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-Fluoro Paliperidone-d4 chemical structure

An In-depth Technical Guide to 5-Fluoro Paliperidone-d4: Structure, Synthesis, and Application

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a stable isotope-labeled analog of a paliperidone impurity. It is intended for researchers, analytical scientists, and drug development professionals who require a deep understanding of this compound's structure, synthesis, and application, particularly in the context of pharmaceutical quality control and bioanalytical studies.

Introduction: The Context of Paliperidone

Paliperidone, the primary active metabolite of the antipsychotic drug risperidone, is a cornerstone in the treatment of schizophrenia and schizoaffective disorder.[1][2] Its therapeutic efficacy is primarily attributed to a combination of central dopamine Type 2 (D2) and serotonin Type 2 (5HT2A) receptor antagonism.[3][4][5] Like many atypical antipsychotics, its higher affinity for 5-HT2A receptors compared to D2 receptors is believed to contribute to a lower incidence of extrapyramidal side effects.[5]

The chemical structure of paliperidone is (±)-3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.[1] During its synthesis and storage, various related substances and impurities can form.[6][7] One such process-related impurity is the "5-Fluoro Isomer," where the fluorine atom is located at the 5-position of the benzisoxazole ring instead of the 6-position.[8][9] The accurate detection and quantification of such impurities are critical for ensuring the safety and quality of the final drug product, as mandated by regulatory bodies. This necessitates the use of highly specific analytical reference standards.

Rationale for this compound

This compound was developed not as a therapeutic agent, but as a high-fidelity analytical tool. Its structure is intentionally modified in two specific ways—fluorine isomerization and deuterium labeling—each serving a distinct purpose in quantitative analysis.

-

Isomeric Specificity (5-Fluoro): The molecule represents the specific chemical structure of the 5-fluoro impurity of paliperidone.[8][10] Having a pure reference standard of an impurity is essential for developing and validating analytical methods capable of separating it from the active pharmaceutical ingredient (API) and other related substances.

-

Isotopic Labeling (-d4): The incorporation of four deuterium atoms creates a stable isotope-labeled (SIL) internal standard. In quantitative mass spectrometry (LC-MS/MS), an ideal internal standard is chemically identical to the analyte but has a different mass.[11][12] The SIL standard co-elutes with the analyte during chromatography and experiences similar extraction recovery and ionization effects in the mass spectrometer's source.[12][13] By adding a known quantity of the deuterated standard to a sample, any variability in sample preparation or instrument response can be normalized, drastically improving the accuracy and precision of the quantification of the non-labeled analyte (the 5-fluoro impurity).[14][15] The four-mass-unit increase provided by the "-d4" label is sufficient to prevent isotopic crosstalk with the analyte's natural mass distribution.[12]

Chemical Structure and Synthesis

Core Structure Analysis

The chemical name for this compound is 9-hydroxy-2-methyl-3-[1,1,2,2-tetradeuterio-2-[4-(5-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one.[16]

Key Structural Features:

-

5-Fluoro-1,2-benzisoxazole Moiety: The bicyclic aromatic system where the fluorine atom is attached at the 5-position.

-

Piperidine Linker: Connects the benzisoxazole group to the ethyl chain.

-

Tetradeuterated Ethyl Bridge: The ethyl chain connecting the piperidine nitrogen to the pyridopyrimidinone core, where all four hydrogen atoms have been replaced by deuterium. This is the site of isotopic labeling.

-

Pyridopyrimidinone Core: The complex heterocyclic system responsible for the core scaffold, containing a chiral center at the 9-position with a hydroxyl group.

Table 1: Molecular Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 1346602-73-0 | [17][18] |

| Molecular Formula | C₂₃H₂₃D₄FN₄O₃ | [17] |

| Molecular Weight | 430.51 g/mol |[17] |

Conceptual Synthetic Pathway

The synthesis of this compound would logically follow established routes for paliperidone, but with specifically modified starting materials.[6][19] The key step is an N-alkylation reaction.

The process involves the condensation of two key intermediates:

-

Intermediate A: 3-(2-Chloroethyl-d4)-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one. This is the deuterated version of a known paliperidone precursor.

-

Intermediate B: 5-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole. This intermediate contains the isomeric 5-fluoro substitution.

The reaction is typically carried out in a suitable solvent like acetonitrile in the presence of a base (e.g., potassium carbonate or diisopropylethylamine) to facilitate the coupling.[19]

Caption: Conceptual synthesis workflow for this compound.

Analytical Characterization and Protocols

Confirming the structure and purity of this compound requires a combination of spectroscopic techniques. Its primary application is within a validated bioanalytical method for quantifying the corresponding non-labeled impurity.

Spectroscopic Identification

-

Mass Spectrometry (MS): Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is the definitive technique. The parent ion [M+H]⁺ would have an m/z of approximately 431.5. Fragmentation patterns are crucial for structural confirmation. Based on the known fragmentation of paliperidone-d4 (m/z 431.2 -> 211.2), the primary transition for this compound would involve the cleavage of the bond between the ethyl bridge and the pyridopyrimidinone moiety, yielding a deuterated piperidine-benzisoxazole fragment.[20][21][22]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The most significant difference compared to paliperidone would be the complete absence of signals for the ethyl bridge protons. Additionally, the coupling patterns of the aromatic protons on the benzisoxazole ring would differ due to the altered position of the fluorine atom, which influences adjacent proton signals through ³J and ⁴J couplings.[23][24]

-

¹³C NMR: The spectrum would confirm the carbon skeleton, with the signals for the deuterated ethyl carbons showing characteristic triplet splitting (due to C-D coupling) and significantly reduced intensity.

-

¹⁹F NMR: A distinct signal would confirm the presence and chemical environment of the fluorine atom at the 5-position.[23]

-

Protocol: Quantification of 5-Fluoro Paliperidone Impurity in Human Plasma

This protocol outlines a robust bioanalytical method using this compound as an internal standard (IS) for the quantification of the 5-Fluoro Paliperidone impurity.

Caption: Bioanalytical workflow for impurity quantification using an SIL-IS.

Step-by-Step Methodology:

-

Preparation of Solutions:

-

Prepare stock solutions (e.g., 1 mg/mL) of the 5-Fluoro Paliperidone impurity standard and the this compound internal standard in a suitable solvent like methanol.

-

Create a series of calibration standards and quality control (QC) samples by spiking known concentrations of the impurity standard into blank human plasma.

-

Prepare a working solution of the internal standard (e.g., 100 ng/mL) for spiking.

-

-

Sample Extraction (Solid-Phase Extraction): [15]

-

To 200 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the internal standard working solution. Vortex briefly.

-

Condition an appropriate SPE cartridge (e.g., polymeric reversed-phase) with 1 mL of methanol followed by 1 mL of deionized water.

-

Load the plasma sample onto the conditioned cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water to remove salts and polar interferences.

-

Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.

-

Evaporate the eluate to dryness at 40°C under a gentle stream of nitrogen.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

-

-

HPLC System: Standard UHPLC/HPLC system.

-

Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium acetate).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: Triple quadrupole mass spectrometer with an ESI source in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

Table 2: Suggested MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |

|---|---|---|---|

| 5-Fluoro Paliperidone | 427.2 | 207.2 | Corresponds to the non-deuterated piperidine-benzisoxazole fragment. |

| This compound (IS) | 431.2 | 211.2 | Corresponds to the deuterated piperidine-benzisoxazole fragment. |

-

Data Analysis:

-

Integrate the chromatographic peaks for both the analyte and the internal standard.

-

Calculate the peak area ratio (Analyte Area / IS Area).

-

Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

-

Determine the concentration of the impurity in unknown samples by interpolating their peak area ratios from the calibration curve.

-

Conclusion

This compound is a highly specialized molecule designed for a critical task in pharmaceutical analysis: the precise quantification of the 5-fluoro isomer impurity of paliperidone. Its structure combines the specific isomeric configuration of the impurity with a stable isotopic label, making it an ideal internal standard for LC-MS/MS-based bioanalytical and quality control methods. Understanding its chemical structure, the rationale for its design, and its application in validated analytical protocols is essential for scientists dedicated to ensuring the purity, safety, and efficacy of paliperidone-based therapeutics.

References

-

PubChem. Paliperidone. National Center for Biotechnology Information. [Link][1]

-

Patsnap Synapse. What is the mechanism of Paliperidone Palmitate?. [Link][3]

-

ResolveMass Laboratories Inc. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link][11]

-

Chillar, A., et al. Clinical pharmacology of paliperidone palmitate a parenteral long-acting formulation for the treatment of schizophrenia. PubMed. [Link][4]

-

Ifeanyi, O.E. A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. The Pharma Innovation. [Link][14]

-

Dr.Oracle. What is the mechanism of action of Paliperidone (Invega)?. [Link][5]

-

AptoChem. Deuterated internal standards and bioanalysis. [Link][12]

-

Semantic Scholar. QbD-Driven Development and Validation of a Bioanalytical LC–MS Method for Quantification of Paliperidone in Human Plasma. [Link][25]

-

SciSpace. QbD-Driven Development and Validation of a Bioanalytical LC–MS Method for Quantification of Paliperidone in Human Plasma. [Link][26]

-

YouTube. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link][13]

-

CORE. Synthesis and characterization of related substances of Paliperidone, an antipsychotic agent. [Link][6]

-

ResearchGate. Synthetic scheme of paliperidone: generation of process-related.... [Link][7]

-

ResearchGate. c. Mass spectra of Paliperidone D4. [Link][22]

-

Magritek. Paliperidone - Verify the structure of your products by combining 1D and 2D NMR experiments. [Link][24]

-

Pharmaffiliates. CAS No : 1346602-73-0| Chemical Name : this compound. [Link][18]

-

Google Patents. US9062049B2 - Process for the preparation of paliperidone. [19]

-

GLP Pharma Standards. Paliperidone 5-Fluoro Isomer | CAS No: 1346598-34-2. [Link][10]

-

Allmpus. Paliperidone 5-Fluoro Isomer and Paliperidone 5-Fluoro Analog Manufacturer in Mumbai. [Link][9]

Sources

- 1. Paliperidone | C23H27FN4O3 | CID 115237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Paliperidone - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Paliperidone Palmitate? [synapse.patsnap.com]

- 4. Clinical pharmacology of paliperidone palmitate a parenteral long-acting formulation for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. droracle.ai [droracle.ai]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Paliperidone 5-Fluoro Isomer | 1346598-34-2 [chemicea.com]

- 9. allmpus.com [allmpus.com]

- 10. cleanchemlab.com [cleanchemlab.com]

- 11. resolvemass.ca [resolvemass.ca]

- 12. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 13. m.youtube.com [m.youtube.com]

- 14. texilajournal.com [texilajournal.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. parchem.com [parchem.com]

- 17. pharmaffiliates.com [pharmaffiliates.com]

- 18. pharmaffiliates.com [pharmaffiliates.com]

- 19. US9062049B2 - Process for the preparation of paliperidone - Google Patents [patents.google.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. researchgate.net [researchgate.net]

- 23. magritek.com [magritek.com]

- 24. Paliperidone - Verify the structure of your products by combining 1D and 2D NMR experiments - Magritek [magritek.com]

- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 26. (PDF) QbD-Driven Development and Validation of a Bioanalytical LC–MS Method for Quantification of Paliperidone in Human Plasma (2023) | Jagirdar Sikandar Zoolquernain Farooq [scispace.com]

An In-Depth Technical Guide on the Synthesis and Characterization of 5-Fluoro Paliperidone-d4

Introduction: The Rationale for Fluorination and Deuteration in Paliperidone Analogs

Paliperidone, the primary active metabolite of risperidone, is a well-established atypical antipsychotic agent utilized in the management of schizophrenia and schizoaffective disorder.[1][2] Its therapeutic efficacy is principally mediated through potent antagonism of dopamine D2 and serotonin 5-HT2A receptors.[1] While paliperidone itself undergoes limited hepatic metabolism, with a substantial portion excreted unchanged, the strategic incorporation of fluorine and deuterium isotopes presents a compelling avenue for optimizing its pharmacokinetic profile.[1][3]

The introduction of a fluorine atom can significantly modulate a molecule's metabolic stability, receptor binding affinity, and membrane permeability. Concurrently, the substitution of hydrogen with deuterium, a stable, non-radioactive isotope, can introduce a kinetic isotope effect (KIE).[][5] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can decelerate metabolic pathways involving the cleavage of this bond.[][6] This modification has the potential to enhance the drug's half-life and overall exposure, a strategy successfully employed in the development of other pharmaceuticals.[7][8][9]

This technical guide provides a comprehensive overview of the synthesis and characterization of a novel analog, 5-Fluoro Paliperidone-d4. It is intended for researchers, scientists, and drug development professionals engaged in the exploration of next-generation antipsychotic agents with potentially improved therapeutic profiles.

Part 1: Strategic Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful planning and execution. The overall strategy involves the synthesis of two key isotopically labeled fragments, which are then coupled to yield the final product.

Key Precursor Materials

| Precursor | Role in Synthesis | Rationale for Selection |

| Deuterated Piperidine Precursor | Source of the d4-labeled piperidine ring | Introduces deuterium at a site not typically involved in primary metabolism to serve as a stable isotopic label for analytical purposes. |

| 5-Fluoro-1,2-benzisoxazole Moiety | Provides the fluorinated benzisoxazole core | The 5-fluoro substitution is hypothesized to alter electronic properties and potentially influence receptor interactions or metabolic stability. |

| Pyridopyrimidinone Fragment | Forms the core structure of paliperidone | A well-established scaffold for this class of antipsychotics. |

Synthetic Pathway Overview

The synthetic approach can be visualized as a convergent process, where the deuterated and fluorinated fragments are synthesized separately and then combined.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Paliperidone | C23H27FN4O3 | CID 115237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 5. juniperpublishers.com [juniperpublishers.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: Defining 5-Fluoro Paliperidone-d4

An In-depth Technical Guide to 5-Fluoro Paliperidone-d4: Physicochemical Properties and Bioanalytical Applications

This compound is a high-purity, stable isotope-labeled derivative of 5-Fluoro Paliperidone, an isomer and potential impurity of the atypical antipsychotic drug Paliperidone. Paliperidone (9-hydroxyrisperidone) itself is the primary active metabolite of risperidone, widely used in the treatment of schizophrenia.[1][2] The defining characteristic of this compound is the substitution of four hydrogen atoms with deuterium on the ethyl linker connecting the piperidine and pyridopyrimidinone rings.

This structural modification, while seemingly minor, is fundamental to its designated application. It renders the molecule an ideal internal standard for quantitative bioanalysis using mass spectrometry. This guide provides a comprehensive overview of the core physical properties, analytical methodologies, and quality control criteria for this compound, designed for researchers and scientists in drug metabolism, pharmacokinetics (DMPK), and clinical diagnostics.

Part 1: The Scientific Imperative for Deuterated Internal Standards

In quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS), achieving accuracy and precision is paramount. However, the analysis of analytes in complex biological matrices like plasma or urine is fraught with potential variability.[3] Deuterated internal standards (DIS) are the gold standard for mitigating these issues.[4][5]

The core principle is that a DIS is chemically and physically identical to the analyte of interest, ensuring it behaves the same way during every step of the analytical process.[4][6] Key advantages include:

-

Correction for Matrix Effects: Co-eluting endogenous components in a biological sample can suppress or enhance the ionization of the analyte in the mass spectrometer's source, leading to inaccurate readings. Since the DIS co-elutes and has the same ionization properties, it experiences the same suppression or enhancement, allowing the ratio of analyte-to-internal standard to remain constant and accurate.[3][6]

-

Compensation for Sample Loss: During multi-step sample preparation procedures (e.g., protein precipitation, solid-phase extraction), physical loss of the analyte can occur. By adding a known quantity of the DIS at the very beginning of the workflow, any subsequent loss affects both the analyte and the standard equally, preserving the analytical ratio.[7]

-

Normalization of Instrumental Variability: Minor fluctuations in injection volume or detector sensitivity during an analytical run are normalized, as both compounds are measured in the same injection.[3]

The selection of deuterium for this purpose is strategic; it provides a sufficient mass shift for detection by the mass spectrometer without significantly altering the molecule's chromatographic retention time.[5]

Part 2: Physicochemical Properties and Characterization

Specific experimental data for this compound is not broadly published in peer-reviewed literature, as it is primarily a research and analytical tool. However, its properties can be reliably predicted based on the well-characterized parent compound, Paliperidone, and the known effects of deuteration. This section outlines these expected properties and the standard methodologies used for their confirmation.

Identity and Expected Physical State

The fundamental identifiers for this compound and its non-deuterated analog are summarized below.

| Property | This compound | 5-Fluoro Paliperidone (non-labeled) | Paliperidone (Parent Drug) |

| Chemical Structure | See Figure 1 | ||

| CAS Number | 1346602-73-0 | 1346598-34-2 | 144598-75-4 |

| Molecular Formula | C₂₃H₂₃D₄FN₄O₃ | C₂₃H₂₇FN₄O₃ | C₂₃H₂₇FN₄O₃ |

| Molecular Weight | ~430.51 g/mol | ~426.49 g/mol | ~426.49 g/mol |

| Physical Form | Expected to be a solid, likely crystalline, similar to Paliperidone.[8] | White to light orange solid.[9] | |

| Melting Point | Not published. Expected to be very close to the non-deuterated analog. | Not published. Expected to be similar to Paliperidone. | 179.8 °C[8] |

Figure 1: Chemical Structure of this compound

Figure 1: Chemical Structure of this compound

Expected Solubility and pKa

The solubility and ionization behavior of this compound are critical for developing stock solutions and understanding its behavior in biological fluids and chromatographic mobile phases. These properties will be nearly identical to those of Paliperidone.

| Property | Expected Value / Behavior | Rationale & Experimental Determination |

| Aqueous Solubility | Practically insoluble at neutral pH, with significantly increased solubility at lower pH.[8][10] | Paliperidone has two basic nitrogen atoms. The piperidine moiety (pKa₁ ≈ 8.2) will be protonated at physiological pH, while the pyrimidine moiety (pKa₂ ≈ 2.6) requires more acidic conditions.[10][11] Method: Solubility is determined by adding excess compound to a buffer of known pH, agitating to equilibrium, filtering, and quantifying the dissolved compound by HPLC-UV. |

| Organic Solvent Solubility | Soluble in DMSO, sparingly soluble in methylene chloride, and soluble in methanol and ethanol with potential warming.[8][12][13] | The molecule's structure lends itself to solubility in polar aprotic and protic organic solvents. Method: Prepare a high-concentration stock solution (e.g., 1-10 mg/mL) in 100% DMSO or methanol for serial dilution into aqueous buffers for analytical standards. |

| pKa | Expected pKa₁ ≈ 8.2 (piperidine); pKa₂ ≈ 2.6 (pyrimidine). | Isotopic substitution has a negligible effect on the acidity/basicity of the molecule. Method: pKa can be determined experimentally via potentiometric titration or calculated using specialized software (e.g., ACD/Labs). |

Chromatographic and Spectrometric Characterization

The analytical utility of this compound is defined by its behavior in LC-MS/MS systems.

-

Chromatographic Behavior: A critical requirement for a deuterated internal standard is that it co-elutes with the non-labeled analyte.[5] Deuteration can sometimes cause a slight shift in retention time (the "isotope effect"), but with only four deuterium atoms on a non-polar alkyl chain, this effect is expected to be minimal to non-existent under typical reversed-phase LC conditions.

-

Mass Spectrometry (MS): The +4 Dalton mass difference is the key to its function. In a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard. Based on published methods for Paliperidone, the expected transitions would be:[14]

-

5-Fluoro Paliperidone: m/z 427.2 → 207.2 (or other suitable product ion)

-

This compound: m/z 431.2 → 211.2 (a +4 Da shift in both precursor and the fragment containing the deuterated linker)

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive technique for confirming the identity and location of isotopic labeling.[15]

-

¹H NMR: The spectrum should be identical to the non-labeled standard, with the critical exception of a significant reduction or complete disappearance of the proton signals corresponding to the two methylene (-CH₂-) groups on the ethyl linker.

-

²H NMR: A strong, distinct signal will be present in the deuterium spectrum corresponding to the chemical shift of the labeled positions, confirming the presence of deuterium.[16]

-

Part 3: Application in Quantitative Bioanalysis: A Methodological Workflow

The primary application of this compound is as an internal standard for the quantification of 5-Fluoro Paliperidone or structurally related analogs in biological samples. Below is a self-validating protocol grounded in established bioanalytical methods for Paliperidone.[7][17][18]

Objective

To accurately quantify the concentration of an analyte (e.g., 5-Fluoro Paliperidone) in human plasma over a specified linear range (e.g., 0.2–100 ng/mL).

Experimental Protocol

-

Preparation of Solutions:

-

Primary Stock Solutions (1 mg/mL): Accurately weigh ~1 mg of analyte and internal standard (IS) and dissolve in 1 mL of methanol or DMSO.

-

Working Stock Solutions: Perform serial dilutions of the primary stocks in 50:50 methanol:water to create working solutions for calibration standards and quality controls (QCs).

-

Internal Standard Spiking Solution (e.g., 50 ng/mL): Dilute the IS primary stock to a final concentration that yields a robust signal in the mass spectrometer. The concentration should be consistent across all samples.

-

-

Sample Preparation (Protein Precipitation):

-

Aliquot: Pipette 100 µL of each sample (blank plasma, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Spiking (Crucial Step): Add 25 µL of the Internal Standard Spiking Solution to every tube (except for double blanks). Vortex briefly. Causality: Adding the IS early ensures it undergoes the exact same extraction and potential loss as the analyte.

-

Precipitation: Add 300 µL of cold acetonitrile containing 0.1% formic acid. Causality: Acetonitrile disrupts the hydration shell of plasma proteins, causing them to precipitate. Formic acid ensures the basic analytes are protonated for better chromatographic peak shape and ionization.

-

Vortex & Centrifuge: Vortex vigorously for 1 minute, then centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Transfer: Carefully transfer the supernatant to a clean autosampler vial for analysis.

-

-

LC-MS/MS Instrumentation and Conditions:

-

LC System: UPLC System (e.g., Waters ACQUITY).

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Start at 20% B, ramp to 95% B over 2.5 minutes, hold for 1 minute, then re-equilibrate. (Total run time ~4-5 minutes).

-

Flow Rate: 0.4 mL/min.

-

MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI), positive mode.

-

MRM Transitions: As defined in Section 2.3.

-

-

Data Analysis and Quantification:

-

Integrate the peak areas for both the analyte and the IS for each injection.

-

Calculate the Peak Area Ratio (Analyte Area / IS Area).

-

Construct a calibration curve by plotting the Peak Area Ratio versus the nominal concentration for the calibration standards. Apply a linear regression with 1/x² weighting.

-

Determine the concentration of the unknown samples by interpolating their Peak Area Ratios from the calibration curve.

-

Visualization of the Bioanalytical Workflow

The critical starting material would be a deuterated 2-chloroethanol (Cl-CD₂-CD₂-OH) or a similar deuterated building block used to construct the Intermediate B-d4.

Quality Control and Self-Validation

For a deuterated internal standard to be trustworthy, its quality must be rigorously verified. A comprehensive Certificate of Analysis (CoA) is required for regulatory compliance and should include the following tests. [19]

| Quality Attribute | Method | Acceptance Criteria | Rationale |

|---|---|---|---|

| Identity Confirmation | ¹H NMR, Mass Spectrometry | Spectrum conforms to the expected structure; mass matches theoretical. | Confirms the correct molecule has been synthesized. |

| Chemical Purity | HPLC-UV or UPLC-MS | ≥98% (typically >99%) | Ensures that impurities do not interfere with the quantification of the analyte or the IS itself. [4] |

| Isotopic Purity | High-Resolution Mass Spectrometry (HRMS) | ≥98% Deuterium Incorporation | Verifies the percentage of molecules that are correctly labeled. Low isotopic purity can lead to "crosstalk," where the unlabeled (M+0) portion of the IS contributes to the analyte signal. [20] |

| Positional Identity | ¹H NMR | Absence of proton signals at specified deuterated positions. | Confirms that the deuterium atoms are in the correct location on the molecule, which is critical for ensuring identical physicochemical behavior. [15]|

Conclusion

This compound is more than a mere chemical analog; it is an enabling tool for precision in bioanalysis. While its discrete physical properties like melting point and solubility are not independently published, they can be reliably inferred from its parent compound, Paliperidone. Its true technical value lies in its application. By design, it co-elutes with its non-labeled counterpart and exhibits an identical response to the physical and chemical variables inherent in LC-MS/MS analysis. This allows it to serve as a robust internal standard, correcting for variability and ensuring that quantitative data is accurate, reproducible, and defensible—a cornerstone of modern drug development and clinical research.

References

-

National Center for Biotechnology Information. "Paliperidone." PubChem Compound Summary for CID 115237. [Link]

- ResolveMass Laboratories Inc. "Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis." (2025).

- Anonymous. "A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES."

- BenchChem. "High-Throughput Bioanalytical Method for the Quantification of Paliperidone in Human Plasma using LC-MS/MS."

- BenchChem. "Application Note: A Robust and Sensitive Bioanalytical Method for the Quantification of Paliperidone in Human Plasma using LC-MS."

-

Wikipedia. "Deuterium NMR." [Link]

- BenchChem.

-

RayBiotech. "Paliperidone." [Link]

-

AptoChem. "Deuterated internal standards and bioanalysis." [Link]

-

ACS Publications. "Solubility Determination and Data Correlation of Paliperidone in Different Pure Solvents at 288.15 to 328.15 K." [Link]

-

Nadendla, R. R., et al. "Physico-Chemical Characterization of Paliperidone Palmitate and Compatibility Studies with its Pharmaceutical Excipients." Journal of Pharmaceutical Research International (2021). [Link]

-

ResearchGate. "Graphical representation of solubility (mg/ml) of paliperidone in different medium." [Link]

-

Massey, S. C., et al. "Comprehensive Internal Standards for Hydrogen-Deuterium Exchange Mass Spectrometry." Analytical Chemistry (2025). [Link]

-

ResolveMass Laboratories Inc. "Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques." (2025). [Link]

-

ResearchGate. "The chemical structure of paliperidone (PPD; M.W. 426.48, Log P 3.0, pKa1 = 8.2, piperidine moiety; pKa2 = 2.6, pyrimidine moiety)." [Link]

- Google P

-

Vekariya, N. A., et al. "Synthesis and characterization of related substances of Paliperidone, an antipsychotic agent." Der Pharmacia Lettre (2011). [Link]

-

ResearchGate. "Synthetic scheme of paliperidone: generation of process-related..." [Link]

-

ResearchGate. "LC-MS/MS Method for the Estimation of Paliperidone in Human Plasma." (2017). [Link]

-

Samardžić, J., et al. "Validation of a quick and simple chromatographic method for simultaneous quantification of sertraline, escitalopram, risperidone and paliperidone levels in the human plasma." Arhiv za farmaciju (2021). [Link]

-

Study Mind. "Deuterium use in ¹H NMR (A-Level Chemistry)." [Link]

-

Wei, C., et al. "A Sensitive and Feasible LC-MS/MS Method for the Quantification of Paliperidone and its Application to a Pharmacokinetic Study." Latin American Journal of Pharmacy (2018). [Link]

- Google Patents.

- Google Patents. "Process of synthesis of paliperidone."

-

ResolveMass Laboratories Inc. "Isotopic Purity Using LC-MS." (2025). [Link]

-

Charles River Laboratories. "Isotopic Labeling Services." [Link]

-

Wikipedia. "Paliperidone." [Link]

-

KCAS Bio. "The Value of Deuterated Internal Standards." (2017). [Link]

-

ClinPGx. "paliperidone." [Link]

Sources

- 1. Paliperidone - Wikipedia [en.wikipedia.org]

- 2. ClinPGx [clinpgx.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 6. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Paliperidone | C23H27FN4O3 | CID 115237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. guidechem.com [guidechem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. raybiotech.com [raybiotech.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. resolvemass.ca [resolvemass.ca]

- 16. Deuterium NMR - Wikipedia [en.wikipedia.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. criver.com [criver.com]

- 20. resolvemass.ca [resolvemass.ca]

5-Fluoro Paliperidone-d4 molecular weight

An In-Depth Technical Guide to 5-Fluoro Paliperidone-d4: Physicochemical Properties and Bioanalytical Applications

Introduction

In the landscape of pharmaceutical research and drug development, the precise and accurate quantification of analytes in complex biological matrices is paramount. Paliperidone, an atypical antipsychotic agent, is the primary active metabolite of risperidone and is widely used in the treatment of schizophrenia. The development of robust bioanalytical methods for paliperidone and its related compounds is crucial for pharmacokinetic, toxicokinetic, and clinical studies. This technical guide provides a comprehensive overview of this compound, a stable isotope-labeled internal standard, focusing on its core physicochemical properties and its indispensable role in modern quantitative mass spectrometry. As a Senior Application Scientist, this guide aims to synthesize technical data with field-proven insights to provide a self-validating framework for researchers and drug development professionals.

Physicochemical Properties of this compound

This compound is a deuterated analog of 5-Fluoro Paliperidone, a known related compound of Paliperidone.[1][2] The incorporation of four deuterium atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based assays without significantly altering its chemical behavior.

Quantitative Data Summary

The fundamental properties of this compound are summarized in the table below. This data is essential for accurate preparation of standard solutions and for programming mass spectrometry instrumentation.

| Property | Value | Source(s) |

| Molecular Weight | 430.51 g/mol | [3][4][5] |

| Molecular Formula | C₂₃H₂₃D₄FN₄O₃ | [3][4] |

| CAS Number | 1346602-73-0, 1346598-34-2 | [4][6] |

| Appearance | White to Off-White Solid | [7] |

| Solubility | Slightly soluble in Chloroform and Methanol (with heating) | [7] |

| Purity | Typically >95% | [5] |

| Isotopic Enrichment | Typically >95% | [5] |

Chemical Structure

The chemical structure of this compound is depicted below. The deuterium atoms are located on the ethyl chain connecting the piperidinyl and pyrimidinone ring systems.

Caption: Structural representation of this compound.

The Role of Deuterated Internal Standards in Quantitative Mass Spectrometry

The central pillar of a robust bioanalytical method is the internal standard (IS). An ideal IS should perfectly mimic the analyte of interest throughout the entire analytical process, including extraction, chromatography, and ionization, to correct for variability.[8] Stable isotope-labeled (SIL) compounds, particularly deuterated standards, are considered the "gold standard" for LC-MS applications for several key reasons.[9]

-

Co-elution: Deuterated standards have nearly identical physicochemical properties to the unlabeled analyte, ensuring they elute at the same retention time during liquid chromatography.[10] This is critical for correcting matrix effects, where co-eluting compounds from the biological sample can suppress or enhance the ionization of the target analyte.[11]

-

Correction for Sample Variability: Any loss of analyte during sample preparation, whether through incomplete extraction or degradation, will be mirrored by a proportional loss of the deuterated IS.[12] The ratio of the analyte signal to the IS signal remains constant, ensuring accuracy.

-

Instrumental Drift Compensation: Mass spectrometers can experience minor fluctuations in sensitivity over the course of an analytical run.[12] Since the SIL-IS and the analyte are measured simultaneously and respond identically to these drifts, their ratio provides a stable, reliable signal for quantification.[9]

The use of a deuterated standard like this compound provides a self-validating system that compensates for most measurement errors, a significant advantage over using structurally analogous but chemically different internal standards.[11]

Bioanalytical Workflow: Quantification of 5-Fluoro Paliperidone in Human Plasma

This section outlines a detailed, field-proven protocol for the quantification of 5-Fluoro Paliperidone in human plasma using this compound as the internal standard. This method is based on common practices for paliperidone analysis and is adaptable for various research needs.[13][14][15]

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the bioanalytical process from sample receipt to final data reporting.

Caption: Standard workflow for bioanalytical sample processing and analysis.

Step-by-Step Experimental Protocol

Objective: To accurately quantify 5-Fluoro Paliperidone in human plasma.

1. Preparation of Stock and Working Solutions:

- Prepare a 1 mg/mL stock solution of 5-Fluoro Paliperidone (analyte) and this compound (IS) in methanol.

- Perform serial dilutions to create calibration standards (e.g., 1-1000 ng/mL) and quality control (QC) samples (low, mid, high concentrations) in blank human plasma.

- Prepare a working IS solution of 50 ng/mL in methanol.

2. Sample Preparation (Protein Precipitation):

- Causality: Protein precipitation is a rapid and effective method to remove the bulk of plasma proteins, which can interfere with the analysis and foul the LC-MS system.[11]

- Pipette 50 µL of plasma (calibrator, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

- Add 10 µL of the 50 ng/mL IS working solution to every tube except for "double blank" samples.

- Add 150 µL of ice-cold acetonitrile. The organic solvent denatures and precipitates the proteins.

- Vortex vigorously for 30 seconds to ensure complete mixing and protein denaturation.

- Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

- Carefully transfer 100 µL of the clear supernatant to an HPLC vial for analysis.

3. LC-MS/MS Instrumentation and Conditions:

- The following conditions are representative and should be optimized for the specific instrumentation used.[13][15][16]

Table 3.1: Chromatographic Conditions

| Parameter | Setting |

|---|---|

| LC System | UPLC/HPLC System (e.g., Waters Acquity, Shimadzu Nexera) |

| Column | C18 Reverse-Phase Column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 10% B to 90% B over 3 minutes, hold for 1 min, re-equilibrate |

| Injection Volume | 5 µL |

| Column Temp. | 40°C |

Table 3.2: Mass Spectrometer Conditions

| Parameter | Setting |

|---|---|

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transition (Analyte) | Hypothetical: 427.2 → 207.1 (Precursor → Product Ion) |

| MRM Transition (IS) | Hypothetical: 431.2 → 211.1 (Precursor → Product Ion) |

| Collision Energy | Optimized for fragmentation (e.g., 25-35 eV) |

| Source Temp. | 500°C |

Note: MRM transitions must be empirically determined by infusing pure analyte and IS solutions into the mass spectrometer to find the most stable and intense precursor and product ions.

4. Data Analysis and Method Validation:

- Generate a calibration curve by plotting the peak area ratio (Analyte/IS) against the nominal concentration of the calibration standards.

- Apply a linear regression with a weighting factor (e.g., 1/x²) to the calibration curve.

- Determine the concentration of the analyte in QC and unknown samples by interpolating their peak area ratios from the calibration curve.

- Trustworthiness: The method must be validated according to regulatory guidelines (e.g., ICH M10) for parameters such as specificity, linearity, accuracy, precision, and stability to ensure reliable and reproducible results.[17]

Conclusion

This compound, with a definitive molecular weight of 430.51 g/mol , serves as a high-fidelity tool for researchers in drug development and bioanalysis.[3][4][5] Its properties as a stable isotope-labeled internal standard make it superior for correcting analytical variability in complex matrices. The application of deuterated standards is not merely a technical choice but a foundational element of scientific integrity, ensuring that quantitative data is both accurate and reproducible. The protocols and principles outlined in this guide provide a robust framework for the reliable quantification of paliperidone-related compounds, supporting critical decisions throughout the drug development lifecycle.

References

- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). Google Scholar.

- This compound. (n.d.). Alfa Chemistry.

- The Indispensable Role of Deuterated Internal Standards in Mass Spectrometry: An In-depth Technical Guide. (n.d.). Benchchem.

- Analytical methods for the estimation of paliperidone. (2025). ResearchGate.

- The Role of Internal Standards In Mass Spectrometry. (n.d.). SCION Instruments.

- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). ResolveMass Laboratories Inc..

- Deuterated internal standards and bioanalysis. (n.d.). AptoChem.

- Review on Analytical Methods Reported for the Estimation of Antipsychotic Drugs- Paliperidone Palmitate, Dexmedetomidine, Xanomeline. (2025). YMER.

- A Comparative Guide to Paliperidone Analytical Method Validation Following ICH Guidelines. (n.d.). Benchchem.

- Paliperidone Determination by Using HPLC Method in Blood Plasma Samples-Stability Indicating Method. (2019). ResearchGate.

- A Rapid, Stability Indicating RP-UPLC Method for Determination of Paliperidone Palmitate in a Depot Injectable Formulation. (2013). International Journal of Pharmacy and Pharmaceutical Sciences.

- Paliperidone USP Related Compound D. (n.d.). SynZeal.

- This compound. (n.d.). Pharmaffiliates.

- This compound (Cas 1346598-34-2). (n.d.). Parchem.

- Paliperidone-d4. (n.d.). Sussex Research Laboratories Inc..

- Synthesis and characterization of related substances of Paliperidone, an antipsychotic agent. (2025). ResearchGate.

- Desfluoro Paliperidone. (n.d.). TLC Pharmaceutical Standards.

- 5-Fluoro Paliperidone. (n.d.). ChemicalBook.

- Paliperidone 5-Fluoro Isomer. (n.d.). Chemicea.

- Paliperidone 5-Fluoro Isomer and Paliperidone 5-Fluoro Analog Manufacturer in Mumbai. (n.d.). Allmpus.

Sources

- 1. Paliperidone USP Related Compound D | 761460-08-6 | SynZeal [synzeal.com]

- 2. allmpus.com [allmpus.com]

- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. sussex-research.com [sussex-research.com]

- 6. parchem.com [parchem.com]

- 7. 5-Fluoro Paliperidone CAS#: 1346598-34-2 [m.chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. resolvemass.ca [resolvemass.ca]

- 10. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 11. texilajournal.com [texilajournal.com]

- 12. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 13. researchgate.net [researchgate.net]

- 14. ymerdigital.com [ymerdigital.com]

- 15. ijpbs.com [ijpbs.com]

- 16. japsonline.com [japsonline.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Bioanalytical Quantification of Paliperidone Using Stable Isotope-Labeled Internal Standards

Executive Summary

The accurate quantification of the atypical antipsychotic paliperidone in biological matrices is fundamental to pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. This guide provides a comprehensive technical framework for researchers and drug development professionals on this topic. It begins by clarifying the metabolic profile of paliperidone, correcting the common misconception of a "5-Fluoro Paliperidone" metabolite and establishing its true identity as a positional isomer and impurity. The core of this document is dedicated to the indispensable role of stable isotope-labeled internal standards (SIL-IS), specifically Paliperidone-d4, in achieving analytical accuracy and precision. We will detail the principles of isotope dilution mass spectrometry and present a complete, validated bioanalytical workflow using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), from sample preparation to data analysis, grounded in current regulatory expectations.

Part 1: The Analyte in Context: Paliperidone's Metabolic Reality

Introduction to Paliperidone

Paliperidone (9-hydroxyrisperidone) is the primary active metabolite of the well-known antipsychotic, risperidone.[1] It is a potent antagonist of dopamine D2 and serotonin 5-HT2A receptors, and its therapeutic efficacy is applied in the treatment of schizophrenia and schizoaffective disorder.[2][3] Unlike its parent compound, which is extensively metabolized, paliperidone exhibits a distinct and more straightforward pharmacokinetic profile, a crucial factor for clinical predictability and bioanalytical strategy.[4][5]

Correcting a Misconception: The True Metabolic Fate of Paliperidone

A foundational understanding of an analyte's metabolic pathway is critical for designing a robust quantitative assay. It is essential to clarify that 5-Fluoro Paliperidone-d4 is not a metabolite of paliperidone . This query appears to conflate three distinct entities:

-

Paliperidone: The active pharmaceutical ingredient, which contains a fluorine atom at the 6-position of the benzisoxazole ring.

-

5-Fluoro Paliperidone: This is a positional isomer of paliperidone and is recognized as a process-related impurity in its synthesis, not a product of in-vivo metabolism.[6]

-

Paliperidone-d4: This is a deuterated form of paliperidone, where four hydrogen atoms have been replaced by deuterium. It serves as the "gold standard" internal standard for bioanalysis, not a metabolite.[7][8][9]

Paliperidone undergoes very limited hepatic metabolism.[4][10] The primary route of elimination is renal, with approximately 59% of a dose being excreted unchanged in the urine.[4][11][12] The minor metabolic transformations that do occur account for a small fraction of the drug's clearance and proceed via four main pathways:

-

Oxidative N-dealkylation

-

Monohydroxylation of the alicyclic ring

-

Alcohol dehydrogenation

The minimal involvement of the cytochrome P450 (CYP) enzyme system (primarily CYP2D6 and CYP3A4) means paliperidone has a lower potential for drug-drug interactions compared to many other antipsychotics.[1][4][13]

Caption: Simplified metabolic fate of paliperidone.

Part 2: The Role of the Internal Standard: Paliperidone-d4

The Principle of Isotope Dilution Mass Spectrometry

Quantitative analysis by LC-MS/MS is susceptible to variations that can compromise data integrity, including sample loss during extraction, inconsistent injection volumes, matrix effects (ion suppression or enhancement), and instrument drift.[14][15] An internal standard (IS) is added at a known, constant concentration to every sample, calibrator, and quality control (QC) sample at the beginning of the workflow.[15] By calculating the peak area ratio of the analyte to the IS, these variations can be effectively normalized.[16]

The ideal IS is a stable isotope-labeled (SIL) version of the analyte.[9][17] A SIL-IS is chemically identical to the analyte and therefore exhibits nearly identical chromatographic retention time, extraction recovery, and ionization response, but is distinguishable by its higher mass.[14][17] This near-perfect chemical mimicry provides the most accurate correction for analytical variability.

Justification for Paliperidone-d4

Paliperidone-d4 is the preferred internal standard for paliperidone quantification for several key reasons:

-

Identical Physicochemical Behavior: It co-elutes perfectly with paliperidone, ensuring it experiences the exact same matrix effects and chromatographic conditions.[17]

-

Sufficient Mass Shift: The +4 mass unit difference (m/z 427.2 → 431.2 for the precursor ion) is large enough to prevent signal overlap or isotopic crosstalk from the natural abundance of isotopes in the unlabeled paliperidone.[7][8]

-

Label Stability: The deuterium atoms are placed on stable positions within the molecule, preventing back-exchange with hydrogen atoms from the solvent or matrix.

Part 3: A Validated Bioanalytical Workflow for Paliperidone Quantification

This section outlines a robust and reproducible LC-MS/MS method for the quantification of paliperidone in human plasma, designed to meet the stringent requirements of regulatory bodies like the FDA and EMA.[18][19]

Caption: UPLC-MS/MS workflow for paliperidone quantification.

Experimental Protocol: Step-by-Step Methodology

Step 1: Sample Preparation (Protein Precipitation)

Protein precipitation is a rapid and effective method for cleaning up plasma samples for paliperidone analysis.[20]

-

Pipette 100 µL of the plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the internal standard working solution (e.g., 100 ng/mL Paliperidone-d4 in methanol). Vortex briefly.

-

Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute to ensure complete protein denaturation and extraction of the analyte and IS into the supernatant.

-

Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the clear supernatant to a clean autosampler vial for injection into the LC-MS/MS system.

Causality: The internal standard is added prior to any extraction steps to ensure it accounts for any analyte loss during sample manipulation.[15] Acetonitrile is an effective precipitating agent that also solubilizes paliperidone efficiently.

Step 2: Liquid Chromatography (LC) Separation

The goal is to achieve baseline separation of paliperidone from endogenous matrix components to minimize ion suppression.

| Parameter | Recommended Condition | Rationale |

| HPLC System | UPLC/HPLC System | Provides high resolution and rapid analysis times. |

| Column | Reversed-Phase C18 or C8 (e.g., Thermo Betabasic-8, 5 µm, 100 x 4.6 mm)[7][8] | Excellent retention and separation for moderately polar compounds like paliperidone. |

| Mobile Phase A | 5 mM Ammonium Acetate in Water + 0.1% Formic Acid[21] | Buffers the mobile phase to ensure consistent ionization and peak shape. |

| Mobile Phase B | Methanol[7] | Strong organic solvent for efficient elution. |

| Flow Rate | 0.5 - 1.0 mL/min[7][8] | Balances analysis speed with chromatographic efficiency. |

| Gradient | Isocratic or Gradient (e.g., 70% B)[7] | An isocratic method is simpler and robust if separation is adequate. |

| Injection Volume | 5 - 10 µL | A small volume minimizes potential matrix effects. |

| Column Temp. | 40°C | Improves peak shape and reduces viscosity. |

| Run Time | ~3-5 minutes[7][21] | Allows for high-throughput analysis. |

Step 3: Tandem Mass Spectrometry (MS/MS) Detection

Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity and sensitivity.

| Parameter | Recommended Condition | Rationale |

| Ionization Mode | Electrospray Ionization, Positive (ESI+) | Paliperidone contains basic nitrogen atoms that are readily protonated. |

| MRM Transition: Paliperidone | Q1: 427.2 m/z → Q3: 207.2 m/z[7][8] | Highly specific transition representing the precursor ion and a stable product ion. |

| MRM Transition: Paliperidone-d4 | Q1: 431.2 m/z → Q3: 211.2 m/z[7][8] | Corresponds to the deuterated internal standard, maintaining the same fragmentation logic. |

| Dwell Time | 100-200 ms | Sufficient time to acquire adequate data points across the chromatographic peak. |

| Source Temp. | 500-550°C | Optimizes desolvation of the ESI droplets. |

| Collision Gas | Argon | Standard inert gas for collision-induced dissociation (CID). |

Part 4: Data Interpretation and Method Validation

Calibration and Quantification

A calibration curve is generated by plotting the peak area ratio (Paliperidone Area / Paliperidone-d4 Area) against the nominal concentration of the prepared calibrators. A linear regression with a 1/x² weighting is typically applied. The concentration of paliperidone in unknown samples is then calculated from this regression equation.

Core Validation Parameters

A bioanalytical method must be rigorously validated to ensure it is fit for purpose. The following parameters are assessed according to the ICH M10 Bioanalytical Method Validation Guideline.[18]

| Validation Parameter | Purpose | Typical Acceptance Criteria |

| Selectivity | Ensure no interference from endogenous matrix components at the retention time of the analyte and IS. | Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS. |

| Calibration Curve | Demonstrate a consistent relationship between response and concentration over the analytical range. | At least 6 non-zero standards; correlation coefficient (r²) ≥ 0.99.[7] |

| Accuracy & Precision | Determine the closeness of measured values to the nominal value (accuracy) and the degree of scatter (precision). | For QC samples at LLOQ, low, mid, and high concentrations, the mean accuracy should be within ±15% (±20% at LLOQ) of nominal, and precision (%CV) should be ≤15% (≤20% at LLOQ).[22] |

| Matrix Effect | Assess the impact of matrix components on ionization efficiency. | The IS-normalized matrix factor should have a %CV ≤15%. |

| Recovery | Measure the efficiency of the extraction process. | Should be consistent and reproducible, though not necessarily 100%. |

| Stability | Evaluate analyte stability under various conditions (freeze-thaw, bench-top, long-term storage). | Mean concentrations of stability samples must be within ±15% of nominal values. |

Conclusion

This guide has established the scientifically accurate context for the bioanalysis of paliperidone, correcting initial misconceptions about its metabolic profile. The atypical antipsychotic is not extensively metabolized, and its quantification in biological fluids for clinical and research purposes demands a highly precise and accurate analytical method. The gold standard approach, LC-MS/MS with isotope dilution, relies on the use of a stable isotope-labeled internal standard. Paliperidone-d4 serves as the ideal IS, perfectly mimicking the analyte's behavior to correct for inevitable analytical variability. The detailed workflow and validation criteria presented herein provide a robust framework for developing and implementing a high-throughput, regulatory-compliant method essential for advancing drug development and optimizing patient care.

References

-

Boonen, K., et al. (2005). Absorption, metabolism, and excretion of paliperidone, a new monoaminergic antagonist, in humans. Drug Metabolism and Disposition, 33(10), 1591-1598. Available at: [Link]

-

Baig, M. L. A., & Ali, S. A. (2017). LC-MS/MS Method for the Estimation of Paliperidone in Human Plasma. Analytical Chemistry Letters, 7(2), 228-240. Available at: [Link]

-

ResolveMass Laboratories Inc. (n.d.). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

-

Dr.Oracle. (n.d.). What is the metabolism of paliperidone (Invega)? Retrieved from [Link]

-

Nwosu, C. (2019). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Pharmaceutical and Medical Research. Available at: [Link]

-

AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved from [Link]

-

Citrome, L. (2012). Oral paliperidone extended-release: chemistry, pharmacodynamics, pharmacokinetics and metabolism, clinical efficacy, safety and tolerability. Expert Opinion on Drug Metabolism & Toxicology, 8(6), 751-764. Available at: [Link]

-

ResearchGate. (2016). Absorption, Metabolism, and Excretion of Paliperidone, a New Monoaminergic Antagonist, in Humans. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2023). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. Available at: [Link]

-

Weiden, P. J. (2014). Pharmacokinetic drug evaluation of paliperidone in the treatment of schizoaffective disorder. Expert Opinion on Drug Metabolism & Toxicology, 10(12), 1735-1743. Available at: [Link]

-

National Center for Biotechnology Information. (2020). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. PubMed. Available at: [Link]

-

Taylor & Francis Online. (2012). Oral paliperidone extended-release: chemistry, pharmacodynamics, pharmacokinetics and metabolism, clinical efficacy, safety and tolerability. Retrieved from [Link]

-

Latin American Journal of Pharmacy. (2017). A Sensitive and Feasible LC-MS/MS Method for the Quantification of Paliperidone and its Application to a Pharmacokinetic Study. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Paliperidone. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Retrieved from [Link]

-

ResearchGate. (2017). LC-MS/MS Method for the Estimation of Paliperidone in Human Plasma. Retrieved from [Link]

-

Semantic Scholar. (2017). LC-MS/MS Method for the Estimation of Paliperidone in Human Plasma. Retrieved from [Link]

-

Spiru, L., et al. (2018). Validation of a quick and simple chromatographic method for simultaneous quantification of sertraline, escitalopram, risperidone and paliperidone levels in the human plasma. Farmacia, 66(2), 364-370. Available at: [Link]

-

MDPI. (2023). Population Pharmacokinetics of Risperidone and Paliperidone in Schizophrenia: A Systematic Review. Pharmaceuticals, 16(8), 1149. Available at: [Link]

-

Taylor & Francis Online. (2010). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(2), 147-157. Available at: [Link]

-

Innovative Journal. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

-

ResearchGate. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology. Retrieved from [Link]

-

ACS Publications. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry, 63(12), 6265-6290. Available at: [Link]

-

National Center for Biotechnology Information. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. Available at: [Link]

-

Future Science. (2013). New US FDA draft guidance on bioanalytical method validation versus current FDA and EMA guidelines. Retrieved from [Link]

-

National Center for Biotechnology Information. (2015). Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples. PubMed Central. Available at: [Link]

-

International Journal of Pharmaceutical and Bio Medical Science. (2022). Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article. Retrieved from [Link]

-

ResearchGate. (2021). Is it necessary to have internal standard in Bio analytical Method Validation in HPLC? Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and characterization of related substances of Paliperidone, an antipsychotic agent. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthetic scheme of paliperidone: generation of process-related... [Diagram]. Retrieved from [Link]

-

National Center for Biotechnology Information. (2014). Serum Concentrations of Paliperidone After Administration of the Long-Acting Injectable Formulation. PubMed Central. Available at: [Link]

- Google Patents. (n.d.). US7977480B2 - Synthesis of paliperidone.

-

Wikipedia. (n.d.). Paliperidone. Retrieved from [Link]

-

PsychDB. (2024). Paliperidone (Invega). Retrieved from [Link]

- Google Patents. (n.d.). WO2009074333A1 - Synthesis of paliperidone.

-

PubMed. (2008). Extended-release paliperidone: efficacy, safety and tolerability profile of a new atypical antipsychotic. Retrieved from [Link]

Sources

- 1. Paliperidone - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Paliperidone - Wikipedia [en.wikipedia.org]

- 3. psychdb.com [psychdb.com]

- 4. droracle.ai [droracle.ai]

- 5. Oral paliperidone extended-release: chemistry, pharmacodynamics, pharmacokinetics and metabolism, clinical efficacy, safety and tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemicea.com [chemicea.com]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Pharmacokinetic drug evaluation of paliperidone in the treatment of schizoaffective disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Absorption, metabolism, and excretion of paliperidone, a new monoaminergic antagonist, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

- 14. resolvemass.ca [resolvemass.ca]

- 15. m.youtube.com [m.youtube.com]

- 16. texilajournal.com [texilajournal.com]

- 17. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. ovid.com [ovid.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. latamjpharm.org [latamjpharm.org]

- 22. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Discovery of Paliperidone and Its Analogs: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the preclinical discovery and development of paliperidone (9-hydroxyrisperidone), an atypical antipsychotic agent. Moving beyond a simple historical account, this document details the strategic rationale, core methodologies, and critical data interpretation that defined its journey from a known metabolite to a clinically significant therapeutic. We dissect the key stages of the preclinical program, including the strategic leverage of its parent compound, risperidone, its synthesis and analog development, comprehensive in vitro pharmacological profiling, pivotal in vivo efficacy modeling, and crucial safety pharmacology assessments. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental choices and self-validating protocols that underpin the successful characterization of a modern antipsychotic.

The Genesis of Discovery: From Active Metabolite to Lead Candidate

The preclinical discovery of paliperidone represents a unique paradigm in drug development. Unlike traditional discovery campaigns that begin with high-throughput screening of novel chemical entities, the story of paliperidone starts with its parent drug, risperidone. Early clinical and preclinical pharmacokinetic studies of risperidone revealed the extensive formation of an active metabolite, 9-hydroxyrisperidone, through hepatic metabolism primarily mediated by the cytochrome P450 2D6 (CYP2D6) enzyme.[1]

The decision to develop this metabolite as a standalone drug was driven by several key scientific and clinical rationales:

-

Established Pharmacological Activity: As the major active metabolite, 9-hydroxyrisperidone (later named paliperidone) was inherently known to contribute significantly to the therapeutic effect of risperidone. Its core mechanism of action was predicted to be largely identical.[2]

-

Improved Pharmacokinetic Profile: Risperidone's reliance on CYP2D6, an enzyme subject to significant genetic polymorphism, leads to inter-individual variability in plasma concentrations. Developing paliperidone, which is not extensively metabolized and is primarily excreted unchanged by the kidneys, offered the potential for a more predictable and consistent pharmacokinetic profile across different patient populations.[1]

-

Reduced Drug-Drug Interaction Potential: By bypassing the primary CYP2D6 metabolic pathway, paliperidone presented a lower intrinsic risk of drug-drug interactions with inhibitors or inducers of this enzyme.

This "metabolite-to-drug" strategy allowed for a more focused and streamlined preclinical program, leveraging the vast existing knowledge from risperidone's development.

Caption: Metabolic pathway from risperidone to paliperidone.

Chemical Synthesis and Structure-Activity Relationship (SAR)

Synthesis Strategy

The synthesis of paliperidone and its analogs leverages the well-established chemistry of the benzisoxazole scaffold, a privileged structure in central nervous system drug discovery.[3] A common and efficient synthetic route involves the N-alkylation of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole with a functionalized pyrido[1,2-a]pyrimidin-4-one side chain.

A key intermediate is (±)-3-(2-chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]-pyrimidin-4-one.[3] The condensation of these two fragments, typically performed in a polar aprotic solvent like N,N-dimethylformamide (DMF) with a base such as sodium carbonate, yields paliperidone.[4]

Caption: General synthetic scheme for paliperidone.

Analogs and Structure-Activity Relationship (SAR)

During development, several related substances and potential analogs were synthesized and characterized. These often arise as impurities or are intentionally created to probe the SAR. Key analogs include:

-

Risperidone (Parent Drug): Lacks the 9-hydroxyl group. This modification increases lipophilicity and alters the pharmacokinetic profile.[1]

-

Didehydro Paliperidone: An impurity resulting from oxidation, containing a double bond in the pyridopyrimidinone ring system.[3]

-

9-Alkyl Analogs: Where the 9-hydroxyl group is replaced by an alkyl group, altering polarity and receptor interaction.[3]

-

Paliperidone Palmitate: A long-chain fatty acid ester prodrug of paliperidone, developed to create a long-acting injectable formulation. The ester is hydrolyzed in vivo to release the active paliperidone.[5]

The core benzisoxazole-piperidine moiety is crucial for high-affinity binding to D₂ and 5-HT₂ₐ receptors. The 9-hydroxyl group of paliperidone, compared to the hydrogen in risperidone, increases polarity, which slightly reduces blood-brain barrier penetration but contributes to its distinct pharmacokinetic profile.[1]

In Vitro Pharmacology: Receptor Profiling and Functional Activity

The cornerstone of preclinical characterization is defining the compound's interaction with relevant CNS targets. The primary goal was to confirm that paliperidone retained the desired D₂/5-HT₂ₐ antagonist profile of risperidone.

Receptor Binding Affinity Profile

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor. These competitive assays measure the ability of the test compound (paliperidone) to displace a known high-affinity radiolabeled ligand from the receptor. The resulting data is used to calculate the inhibition constant (Kᵢ), a measure of binding affinity.

Table 1: Comparative Receptor Binding Affinities (Kᵢ, nM)

| Receptor | Paliperidone | Risperidone | Rationale for Testing |

|---|---|---|---|

| Dopamine D₂ | 0.16 - 1.4 | 4.8 - 5.9 | Primary target for antipsychotic efficacy (antagonism of positive symptoms).[6] |

| Serotonin 5-HT₂ₐ | 0.25 - 0.8 | 0.16 | Key target for atypicality; mitigates extrapyramidal symptoms (EPS) and may improve negative symptoms.[6] |

| Adrenergic α₁ | ~7.6 | Weaker affinity than RIS | Antagonism associated with orthostatic hypotension.[6] |

| Adrenergic α₂ | Weaker affinity than RIS | Weaker affinity than RIS | Contributes to complex modulation of neurotransmission.[6] |

| Histamine H₁ | ~19 | ~7.2 | Antagonism associated with sedation and weight gain.[6][7] |

| Muscarinic M₁ | >1000 (negligible) | >1000 (negligible) | Lack of affinity predicts a low burden of anticholinergic side effects (e.g., dry mouth, constipation).[6] |

Note: Kᵢ values can vary between studies due to different experimental conditions (e.g., tissue source, radioligand). The ranges presented reflect data from multiple sources.[6][7]

The data confirms that paliperidone is a potent antagonist at both D₂ and 5-HT₂ₐ receptors, the hallmark of an atypical antipsychotic.[6] Notably, while both compounds are highly potent, paliperidone shows a comparatively higher affinity for the D₂ receptor versus risperidone in some studies.[6]

Experimental Protocol: Dopamine D₂ Receptor Radioligand Binding Assay

This protocol describes a self-validating system for determining the binding affinity of test compounds at the human D₂ receptor.

Objective: To determine the Kᵢ value of a test compound by measuring its ability to displace [³H]Spiperone from human D₂ receptors expressed in a stable cell line.

Materials:

-

Receptor Source: Membrane preparations from CHO-K1 or HEK293 cells stably transfected with the human D₂ dopamine receptor.

-

Radioligand: [³H]Spiperone (Specific Activity: ~90 Ci/mmol).

-

Non-Specific Ligand: Haloperidol (10 µM final concentration).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Test Compounds: Paliperidone, risperidone, etc., serially diluted in assay buffer.

-

Instrumentation: 96-well filter plates (e.g., GF/B), cell harvester, liquid scintillation counter.

Procedure:

-

Preparation: Thaw frozen cell membrane preparations on ice. Homogenize gently and dilute in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.

-

Assay Plate Setup: To wells of a 96-well plate, add:

-

Total Binding: 50 µL assay buffer + 50 µL [³H]Spiperone + 100 µL membrane preparation.

-

Non-Specific Binding: 50 µL Haloperidol (10 µM) + 50 µL [³H]Spiperone + 100 µL membrane preparation.

-

Test Compound: 50 µL test compound dilution + 50 µL [³H]Spiperone + 100 µL membrane preparation.

-

-

Incubation: Incubate the plate at room temperature (~25°C) for 90-120 minutes with gentle agitation to reach equilibrium.

-

Harvesting: Rapidly terminate the binding reaction by vacuum filtration through the 96-well filter plate using a cell harvester.

-

Washing: Wash each well 3-4 times with 200 µL of ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Dry the filter mat, add liquid scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM).

-

Generate a competition curve by plotting the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC₅₀ (concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

-

Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

-

In Vivo Efficacy Models: Predicting Antipsychotic Activity

In vitro affinity must be translated into functional activity in a living system. Preclinical in vivo models are designed to predict antipsychotic efficacy by assessing a compound's ability to modulate specific drug-induced or behavioral phenotypes relevant to psychosis.

NMDA Receptor Antagonist-Induced Hyperlocomotion